

# A Comparative Analysis of the Physical Properties of Octane and Nonane Isomers

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## Compound of Interest

Compound Name: 3-Ethyl-2,2-dimethylpentane

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This guide provides a detailed comparison of key physical properties for the straight-chain alkanes, n-octane and n-nonane, and several of their branched-chain isomers. The data presented herein, including boiling point, melting point, density, and viscosity, are essential for a range of applications, from solvent selection in organic synthesis to understanding intermolecular forces in drug design. All quantitative data is summarized for direct comparison, and detailed experimental protocols for obtaining these measurements are provided.

## Structure-Property Relationships in Alkane Isomers

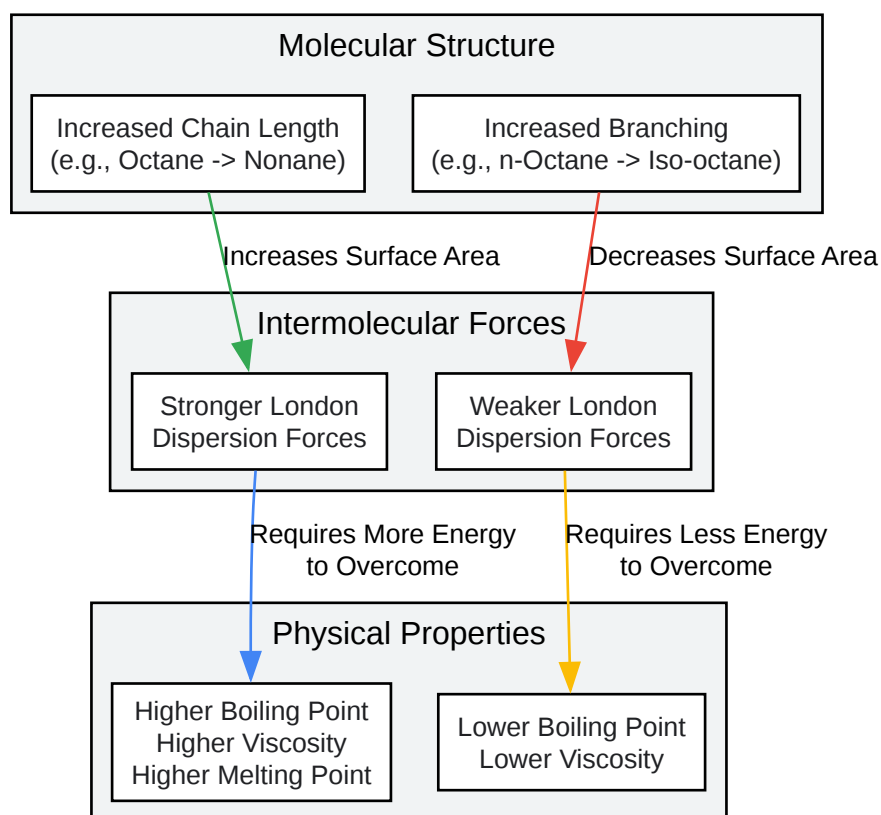
Alkanes are nonpolar molecules, and their primary intermolecular forces are London dispersion forces (a type of van der Waals force). The strength of these forces is influenced by two main factors:

- Molecular Size (Chain Length):** As the carbon chain length increases, the molecule's surface area and the number of electrons increase. This leads to stronger London dispersion forces, resulting in higher boiling points, melting points, and viscosity. This trend is evident when comparing n-octane with n-nonane.
- Molecular Shape (Branching):** For isomers with the same number of carbon and hydrogen atoms, the degree of branching significantly affects physical properties. Increased branching leads to a more compact, spherical shape. This reduces the effective surface area available for intermolecular contact, thereby weakening the London dispersion forces. Consequently,

more highly branched isomers typically exhibit lower boiling points and viscosities compared to their straight-chain counterparts.

The following diagram illustrates this fundamental relationship.

Relationship Between Alkane Structure and Physical Properties



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Caption: Logical flow of alkane structure's effect on physical properties.

## Data Presentation: Physical Properties of Octane Isomers

The following table summarizes the key physical properties of n-octane and two of its 17 structural isomers. Note that 2,2,4-trimethylpentane is commonly referred to as iso-octane.

Property	n-Octane	2-Methylheptane	2,2,4-Trimethylpentane (Iso-octane)
Molecular Formula	C <sub>8</sub> H <sub>18</sub>	C <sub>8</sub> H <sub>18</sub>	C <sub>8</sub> H <sub>18</sub>
Boiling Point	125.7 °C	117.6 °C[1]	99.2 °C[2]
Melting Point	-56.8 °C	-109 °C[3]	-107.4 °C[2]
Density	0.703 g/cm <sup>3</sup> (at 20°C)	0.698 g/cm <sup>3</sup> (at 25°C) [1]	0.692 g/cm <sup>3</sup> (at 20°C) [2]
Dynamic Viscosity	0.542 mPa·s (at 20°C)	0.47 mPa·s (at 20°C, est.)	0.50 mPa·s (at 20°C) [4][5]

## Data Presentation: Physical Properties of Nonane Isomers

This table presents the physical properties of n-nonane and two of its 34 structural isomers, illustrating the effect of branching on a longer carbon chain.

Property	n-Nonane	2-Methyloctane	2,2-Dimethylheptane
Molecular Formula	C <sub>9</sub> H <sub>20</sub>	C <sub>9</sub> H <sub>20</sub>	C <sub>9</sub> H <sub>20</sub>
Boiling Point	150.8 °C[6]	143.2 °C[7]	132.0 °C[8]
Melting Point	-53.5 °C	-80.1 °C[7]	N/A
Density	0.718 g/cm <sup>3</sup> (at 20°C) [6]	0.714 g/mL (at 20°C)	0.7 g/cm <sup>3</sup> [8]
Dynamic Viscosity	0.711 mPa·s (at 20°C)	0.62 mPa·s (at 20°C, est.)	0.59 mPa·s (at 25°C, est.)

## Experimental Protocols

The following are summaries of standard methodologies for determining the key physical properties of liquid alkanes. These protocols are based on established ASTM International standards.

### Boiling Point Determination (Simulated Distillation by Gas Chromatography)

This method, adapted from ASTM D2887 and D5399, determines the boiling point distribution of hydrocarbon samples.<sup>[4][9]</sup>

- Principle: Gas chromatography is used to separate the components of the sample in order of their boiling points. A calibration curve is generated by running a mixture of known hydrocarbons with a wide range of boiling points under the same chromatographic conditions. The retention time of the sample components can then be correlated to their boiling points.
- Apparatus:
  - Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
  - Nonpolar capillary column (e.g., dimethylpolysiloxane).
  - Temperature-programmable column oven.
  - Microsyringe or autosampler for sample injection.
- Procedure:
  - Calibration: A calibration mixture of n-alkanes is injected into the GC. The retention time of each alkane is recorded. A curve is plotted of boiling point versus retention time.
  - Sample Analysis: A small, precise volume of the isomer sample (e.g., 1  $\mu$ L) is injected into the GC.
  - Temperature Program: The column oven temperature is increased at a controlled, linear rate.

- Data Acquisition: The FID records the elution of components over time, generating a chromatogram.
- Determination: The retention time corresponding to the peak of the sample's chromatogram is used to determine its boiling point from the calibration curve.

## Melting Point Determination (Capillary Method)

This is a standard visual method for determining the melting point of a solid.

- Principle: A small, solid sample is heated slowly, and the temperature range over which the substance melts is observed. For alkanes that are liquid at room temperature, the sample must first be frozen using a cold bath (e.g., dry ice/acetone).
- Apparatus:
  - Melting point apparatus (e.g., Mel-Temp) or Thiele tube.[\[10\]](#)
  - Glass capillary tubes (sealed at one end).
  - Calibrated thermometer.
- Procedure:
  - Sample Preparation: The open end of a capillary tube is tapped into a powdered form of the frozen sample until a small amount (2-3 mm high) is packed into the sealed end.[\[11\]](#)
  - Heating: The capillary tube is placed in the heating block of the apparatus. The sample is heated rapidly to about 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.[\[11\]](#)
  - Observation: The temperature at which the first drop of liquid appears is recorded, as is the temperature at which the entire sample becomes a clear liquid. This range is the melting point. A pure compound will have a sharp melting range of 0.5-1.0°C.[\[10\]](#)

## Density Determination (Digital Density Meter)

This method is based on ASTM D4052 and provides a rapid and accurate density measurement.[\[12\]](#)

- Principle: A small volume of the liquid sample is introduced into an oscillating U-shaped tube. The change in the oscillation frequency of the tube caused by the mass of the sample is measured. This frequency is directly related to the density of the liquid.
- Apparatus:
  - Digital Density Meter with a temperature-controlled measuring cell.
  - Syringes for manual injection or an autosampler.
- Procedure:
  - Calibration: The instrument is calibrated using two reference standards, typically dry air and pure, degassed water.
  - Sample Injection: The sample is injected into the clean, dry measuring cell, ensuring no air bubbles are present.[\[3\]](#)
  - Equilibration: The sample is allowed to reach thermal equilibrium at the desired temperature (e.g., 20°C).
  - Measurement: The instrument measures the oscillation period and calculates the density, which is then displayed. The measurement is typically completed within minutes.

## Viscosity Determination (Glass Capillary Viscometer)

This protocol is based on ASTM D445 for determining kinematic viscosity, from which dynamic viscosity can be calculated.

- Principle: The time required for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer is measured at a precisely controlled temperature. The kinematic viscosity is the product of the flow time and the viscometer's calibration constant. Dynamic viscosity is then calculated by multiplying the kinematic viscosity by the liquid's density.[\[1\]](#)

- Apparatus:
  - Calibrated glass capillary viscometer (e.g., Ubbelohde type).
  - Constant temperature bath with an accuracy of  $\pm 0.02^{\circ}\text{C}$ .
  - Calibrated timer.
- Procedure:
  - Sample Charging: The viscometer is charged with the sample liquid in accordance with the specific viscometer type's instructions.
  - Temperature Equilibration: The charged viscometer is placed in the constant temperature bath and allowed to equilibrate for at least 30 minutes.
  - Flow Measurement: The liquid is drawn up through the capillary into the timing bulb. The time taken for the liquid meniscus to pass between two marked points on the capillary is accurately measured.
  - Calculation: The measurement is repeated, and if the flow times are consistent, the average time is used to calculate the kinematic viscosity ( $\nu = C \times t$ , where  $C$  is the viscometer constant and  $t$  is the average flow time). The dynamic viscosity ( $\eta$ ) is then calculated using the formula  $\eta = \nu \times \rho$ , where  $\rho$  is the density of the liquid at the same temperature.

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